molecular formula C7H5BrO2 B1272940 4-Bromo-1,3-benzodioxole CAS No. 6698-13-1

4-Bromo-1,3-benzodioxole

Cat. No. B1272940
Key on ui cas rn: 6698-13-1
M. Wt: 201.02 g/mol
InChI Key: VZPMQHSDFWAZHP-UHFFFAOYSA-N
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Patent
US06342504B1

Procedure details

To 2,3-dihydroxy-bromobenzene (3.0 g, 0.16 mole), KF (4.63 g, 0.080 mole), DMF (15 mL was added CH2Br2 (4.13 g, 0.024 moles). This suspension was heated to 135° C. for 3 hours, cooled and filtered. The filtrate was poured into 200 mL of ether and washed with water, 1 N KOH and brine. The organic layer was dried over magnesium sulfate, filtered and the solvent removed under vacuum, to yield 2,3-Methylenedioxy-bromobenzene (1.45 g, 45 % yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[Br:9].[F-].[K+].[CH2:12](Br)Br>CN(C=O)C>[CH2:12]1[O:8][C:7]2[C:2](=[C:3]([Br:9])[CH:4]=[CH:5][CH:6]=2)[O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=CC=C1O)Br
Name
Quantity
4.63 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
4.13 g
Type
reactant
Smiles
C(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was poured into 200 mL of ether
WASH
Type
WASH
Details
washed with water, 1 N KOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(C=CC=C2O1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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